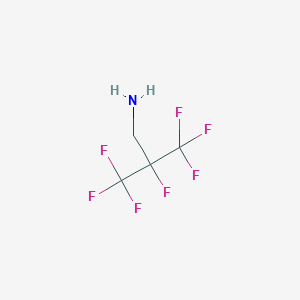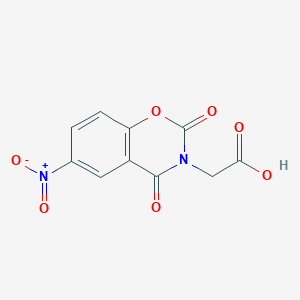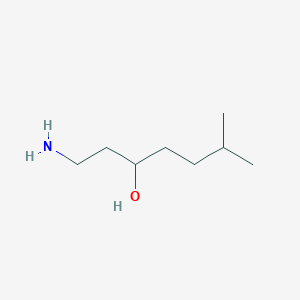
1-Amino-6-methylheptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-6-methylheptan-3-ol is an organic compound with the molecular formula C8H19NO It is a derivative of heptanol, featuring an amino group (-NH2) and a hydroxyl group (-OH) on a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-6-methylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of 4-methylhept-4-en-3-one using an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a one-pot multi-enzymatic process . This method allows for the creation of stereogenic centers, resulting in the formation of the desired stereoisomers.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-6-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce secondary or tertiary amines.
Applications De Recherche Scientifique
1-Amino-6-methylheptan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial processes
Mécanisme D'action
The mechanism of action of 1-Amino-6-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes, potentially inhibiting or activating certain biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
6-Methylheptan-1-ol: A structurally similar compound with a hydroxyl group on the first carbon atom.
4-Methylheptan-3-ol: Another related compound with a methyl group on the fourth carbon atom and a hydroxyl group on the third carbon atom
Uniqueness: 1-Amino-6-methylheptan-3-ol is unique due to the presence of both an amino and a hydroxyl group on the heptane backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
1-amino-6-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-7(2)3-4-8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 |
Clé InChI |
BUSDOXUVJXTSMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate](/img/structure/B13216683.png)
![1-Oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13216687.png)
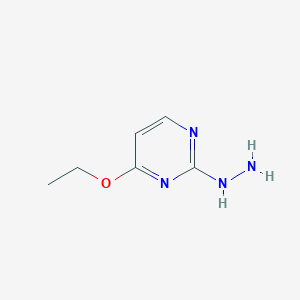
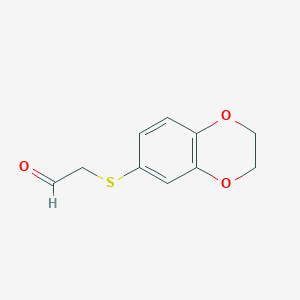
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol](/img/structure/B13216713.png)
![1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13216716.png)
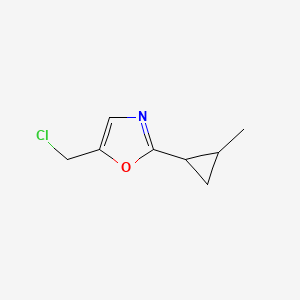
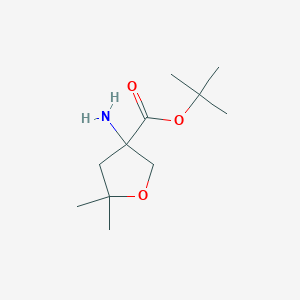

![Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13216725.png)
